1-Oxa-3-azaspiro[4.6]undecan-2-one
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Overview
Description
1-Oxa-3-azaspiro[4.6]undecan-2-one is a spirocyclic compound characterized by a unique structural motif that includes both an oxygen and a nitrogen atom within its ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-3-azaspiro[4.6]undecan-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Prins cyclization reaction is often employed, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of an aldehyde and an alkene in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-3-azaspiro[4.6]undecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen or oxygen atoms can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-Oxa-3-azaspiro[4.6]undecan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-Oxa-3-azaspiro[4.6]undecan-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different biological activities.
2-Azaspiro[4.6]undecan-3-one: A related compound with a different arrangement of atoms within the spirocyclic framework.
Uniqueness: 1-Oxa-3-azaspiro[4.6]undecan-2-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
1-Oxa-3-azaspiro[4.6]undecan-2-one is a spirocyclic compound notable for its unique structural characteristics that include both oxygen and nitrogen atoms within its ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antitumor agent. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
The compound's chemical properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 24247-69-6 |
Molecular Formula | C9H15NO2 |
Molecular Weight | 169.22 g/mol |
IUPAC Name | This compound |
InChI Key | NCUJZKHDWMCOTN-UHFFFAOYSA-N |
This compound exhibits its biological activity primarily through interactions with specific molecular targets. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. For instance, it has been suggested that similar compounds inhibit the oxidoreductase DprE1, which is crucial for mycobacterial cell wall synthesis, indicating a possible application in treating tuberculosis .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In a study assessing various azaspiroketal derivatives, compounds structurally related to this compound exhibited significant activity against Mycobacterium bovis BCG with minimum inhibitory concentrations (MIC) below 5 μM . This suggests that modifications to the azaspiroketal structure can enhance activity against mycobacterial infections.
Antitumor Activity
The antitumor potential of this compound has also been explored in various cancer cell lines. For example, derivatives of this compound have demonstrated moderate to potent cytotoxicity against A549 human lung cancer cells and MDA-MB-231 breast cancer cells, with IC50 values indicating strong efficacy . The structure–activity relationship (SAR) studies reveal that specific modifications can lead to enhanced potency and selectivity for cancer cell types .
Study on Antimycobacterial Activity
In one study, a series of azaspiroketal Mannich bases were synthesized and tested for their antitubercular activity. The results indicated that certain derivatives had submicromolar potencies against M. bovis BCG, highlighting the importance of the azaspiroketal motif for maintaining biological activity .
Study on Antitumor Effects
Another investigation focused on a library of compounds related to this compound, which were screened against various cancer cell lines. The most active compounds showed IC50 values as low as 0.10 μM against MDA-MB-231 cells, suggesting significant potential for development into therapeutic agents . The study also emphasized the role of heteroatoms in improving hydrophilicity and binding affinity to target molecules.
Properties
CAS No. |
24247-69-6 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-oxa-3-azaspiro[4.6]undecan-2-one |
InChI |
InChI=1S/C9H15NO2/c11-8-10-7-9(12-8)5-3-1-2-4-6-9/h1-7H2,(H,10,11) |
InChI Key |
NCUJZKHDWMCOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CNC(=O)O2 |
Origin of Product |
United States |
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